N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide features a propanamide backbone with two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-ethylphenoxy moiety, alongside a (5-methylfuran-2-yl)methyl side chain. Below, we compare this compound with structurally related analogs to elucidate key differences in physicochemical properties and inferred bioactivity.
Properties
Molecular Formula |
C21H27NO5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H27NO5S/c1-4-17-6-9-19(10-7-17)27-16(3)21(23)22(13-20-8-5-15(2)26-20)18-11-12-28(24,25)14-18/h5-10,16,18H,4,11-14H2,1-3H3 |
InChI Key |
VNZMDSVRMPKKCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide is a compound of interest due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H28N2O5S
- Molecular Weight : 480.57592 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Compounds with furan and thiophene moieties have shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
- The presence of the tetrahydrothiophen group enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
-
Anticancer Properties :
- The compound's structure suggests potential interactions with key biological targets involved in cancer progression. For instance, similar thiophene derivatives have been shown to inhibit DNA synthesis without affecting protein synthesis .
- Molecular docking studies indicate that these compounds can bind effectively to proteins involved in tumorigenesis, such as kinases .
- Enzyme Inhibition :
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance, derivatives of tetrahydrothiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
In addition to anticancer effects, there is emerging evidence that compounds with similar structures possess antimicrobial properties. The dioxidotetrahydrothiophene group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothiophene Core : This involves the oxidation of thiophene derivatives.
- Substitution Reactions : Various nucleophiles are introduced to form the desired functional groups.
- Final Coupling : The final product is obtained through coupling reactions that link the tetrahydrothiophene moiety with the aromatic components.
Optimizing reaction conditions is crucial to maximize yield and purity .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science, particularly in developing novel polymers or coatings with enhanced properties due to its unique chemical structure. The incorporation of dioxidotetrahydrothiophene can impart desirable characteristics such as increased thermal stability and chemical resistance.
Case Studies and Research Findings
Several studies have explored the applications of related compounds:
- Anticancer Studies : A study published in ACS Omega demonstrated that similar tetrahydrothiophene derivatives showed significant growth inhibition in multiple cancer cell lines .
- Antimicrobial Activity : Research highlighted in PubChem has indicated that related compounds exhibit promising antimicrobial activity against various pathogens .
- Synthetic Approaches : Investigations into synthetic methodologies reveal diverse strategies for creating complex derivatives with tailored biological activities .
Comparison with Similar Compounds
Structural Analog 1: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-Methoxyphenoxy)-N-[(5-Methylfuran-2-yl)Methyl]Propanamide
- Key Differences: Substituent: The phenoxy group here is 2-methoxy instead of 4-ethyl. Molecular Formula: C₂₀H₂₅NO₆S (MW: 407.48) . Impact:
- Steric effects at the ortho position (2-methoxy) may hinder rotational freedom or receptor binding compared to the para-substituted ethyl group in the target compound. Stereochemistry: Two undefined stereocenters are noted, which could influence enantioselective activity .
Structural Analog 2: N-Benzyl-2-(4-Chloro-3-Methylphenoxy)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Propanamide
- Key Differences: Substituents: 4-Chloro-3-methylphenoxy and benzyl groups replace the 4-ethylphenoxy and (5-methylfuran-2-yl)methyl groups. Molecular Formula: C₂₂H₂₄ClNO₅S (MW: ~449.95) . Impact:
- The chloro and methyl substituents introduce electron-withdrawing and steric effects, possibly enhancing binding to hydrophobic pockets in target proteins.
- The benzyl group increases molecular weight and lipophilicity, which may affect metabolic stability and blood-brain barrier penetration.
Structural Analog 3: N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methylphenyl)-3-(4-(Methylsulfonyl)Phenyl)Propanamide
- Key Differences :
- The methylsulfonyl group enhances solubility but may reduce membrane permeability due to high polarity.
- The isothiazolidine ring’s conformational rigidity could alter binding kinetics compared to the more flexible tetrahydrothiophene ring.
Comparative Analysis Table
*Assumed based on structural similarity to Analog 1.
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone moiety is introduced through oxidation of tetrahydrothiophen-3-amine using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours. Yields exceed 85% when catalyzed by tungstic acid (H₂WO₄).
Table 1: Optimization of Sulfone Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂WO₄ | 60 | 12 | 87 |
| VO(acac)₂ | 70 | 10 | 78 |
| No catalyst | 80 | 24 | 45 |
Synthesis of (5-Methylfuran-2-yl)methylamine
5-Methylfurfural undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method achieves 92% yield within 4 hours, outperforming traditional Pt-catalyzed hydrogenation (72% yield).
4-Ethylphenoxypropanoyl Chloride
4-Ethylphenol reacts with 3-chloropropanoyl chloride in the presence of K₂CO₃ to form 4-ethylphenoxypropanoyl chloride. Microwave-assisted synthesis (100°C, 15 min) improves yield to 94% compared to conventional heating (76% at 80°C, 2 hours).
Coupling Strategies for Final Assembly
Stepwise Amidation Approach
-
First Amidation : 4-Ethylphenoxypropanoyl chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. Yield: 88%.
-
Second Amidation : The intermediate undergoes N-alkylation with (5-methylfuran-2-yl)methyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O). Yield: 81%.
Table 2: Solvent Effects on Amidation Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 6 | 88 |
| THF | 8 | 75 |
| DMF | 4 | 82 |
One-Pot Tandem Methodology
A greener alternative utilizes mechanochemical ball milling:
-
Conditions : Stainless-steel jar, 25 Hz, 1 hour.
-
Reagents : 4-Ethylphenoxypropanoyl chloride, 1,1-dioxidotetrahydrothiophen-3-amine, (5-methylfuran-2-yl)methylamine, and solid K₂CO₃.
Catalytic and Process Optimization
Role of Lewis Acid Catalysts
ZnTiO₃ nanoparticles (5 mol%) enhance reaction rates in propanamide formation by activating the carbonyl group. This reduces energy input (50°C vs. 80°C) and improves yield to 91%.
Solvent-Free Microwave Synthesis
Microwave irradiation (300 W, 120°C) shortens coupling steps to 10 minutes per amidation, achieving a total yield of 84%.
Table 3: Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Mechanochemical |
|---|---|---|---|
| Total Time (h) | 14 | 0.5 | 1 |
| Yield (%) | 81 | 84 | 89 |
| Solvent Consumption | High | Low | None |
Challenges and Scalability Considerations
-
Regioselectivity : Competing N-alkylation at the sulfone nitrogen requires careful stoichiometric control.
-
Thermal Sensitivity : The furan moiety degrades above 130°C, necessitating low-temperature phases in later steps.
-
Industrial Scaling : Continuous-flow reactors with immobilized enzymes (e.g., Candida antarctica lipase B) enable kilogram-scale production at 92% yield .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound likely requires multi-step synthesis involving amide bond formation. A standard approach includes:
-
Coupling reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) to activate carboxylic acids for amidation .
-
Solvent/base system : DMF with DIPEA (N,N-diisopropylethylamine) to maintain anhydrous conditions and neutralize HCl byproducts .
-
Purification : Column chromatography (e.g., silica gel) for isolating intermediates and final products, as demonstrated in similar amide syntheses with yields of 45–63% .
-
Optimization : Adjust stoichiometry (e.g., 1.5 eq of acylating agent) and reaction time (monitored via TLC), as seen in analogous procedures .
Table 1: Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield Reference Amidation EDC, HOBt, DIPEA, DMF 45–63% Purification Silica gel column (hexane/EtOAc) 51–72%
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent integration, stereochemistry, and aromatic/heterocyclic proton environments. For example, 4-ethylphenoxy groups may show distinct aromatic splitting patterns (e.g., δ 6.8–7.2 ppm), while tetrahydrothiophen-dioxide protons appear downfield (δ 3.5–4.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
- Deuterated solvents : Use CDCl3 or DMSO-d6 for NMR to avoid interference from residual protons .
Q. What safety protocols are recommended for handling intermediates and reagents?
- Methodological Answer :
- Hazard mitigation : Use PPE (gloves, goggles, lab coats) and fume hoods when handling toxic reagents (e.g., DMF, EDCI). For compounds with sulfone or furan moieties, avoid inhalation/contact (H313/H333 hazards) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectra during characterization?
- Methodological Answer :
-
Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT-calculated shifts) or synthesize reference standards for ambiguous peaks .
-
Dynamic effects : For rotamers (e.g., hindered rotation in amides), use variable-temperature NMR to coalesce split signals .
-
Deuterium exchange : Add D2O to confirm exchangeable protons (e.g., NH in amides) .
Example Case :
In a similar compound (), R-configuration confirmation required chiral HPLC after observing duplicate signals in 1H NMR due to stereochemical impurities.
Q. What strategies improve yield in the amide coupling step?
- Methodological Answer :
-
Reagent alternatives : Replace EDC/HOBt with PyBOP or HATU for sterically hindered substrates, as these generate more reactive intermediates .
-
Solvent optimization : Test polar aprotic solvents (e.g., dichloromethane vs. DMF) to balance reactivity and solubility .
-
Catalyst systems : Add DMAP (4-dimethylaminopyridine) to accelerate acylation in sluggish reactions .
Table 2: Catalyst/Solvent Impact on Amidation Yield
Catalyst Solvent Yield Improvement Reference HATU DCM +15–20% DMAP DMF +10%
Q. How can stereochemical purity be ensured during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-amine derivatives) .
- Analytical methods : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess .
- Stereoselective conditions : Optimize reaction temperature (−15°C to 0°C) and catalysts (e.g., CBS-oxazaborolidine for asymmetric reductions) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
- Control experiments : Replicate assays under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Metabolic stability : Test compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on 4-ethylphenoxy or furan groups) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
